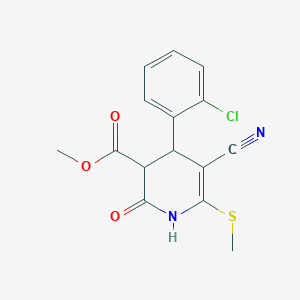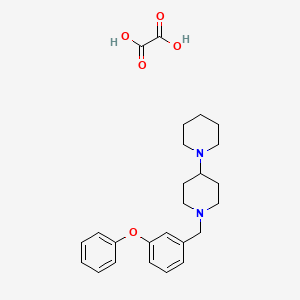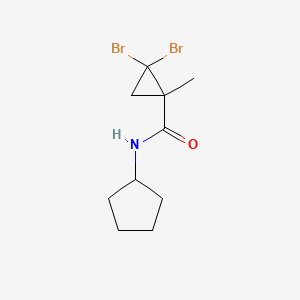![molecular formula C18H21BrO3 B5061432 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5061432.png)
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene, also known as BRL37344, is a selective β3-adrenoceptor agonist that has been widely used in scientific research. This compound is a synthetic molecule that was first developed in the 1990s and has since been used in various studies to investigate the function and regulation of β3-adrenoceptors.
作用機序
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is a selective agonist of β3-adrenoceptors. When it binds to these receptors, it activates a signaling pathway that leads to the production of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins and leads to downstream effects. The specific effects of β3-adrenoceptor activation depend on the tissue and cell type, but generally involve increased metabolism, thermogenesis, and lipolysis.
Biochemical and Physiological Effects
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects in various tissues. In adipose tissue, it increases lipolysis and reduces lipid accumulation. In skeletal muscle, it increases glucose uptake and metabolism. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure. These effects are mediated by the activation of β3-adrenoceptors and the downstream signaling pathways that they activate.
実験室実験の利点と制限
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has several advantages for use in laboratory experiments. It is a selective agonist of β3-adrenoceptors, meaning that it can be used to specifically activate these receptors without affecting other adrenoceptor subtypes. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has low water solubility, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its duration of action in vivo.
将来の方向性
There are several future directions for research involving 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is the role of β3-adrenoceptors in metabolic disorders such as obesity and type 2 diabetes. Studies have shown that β3-adrenoceptor activation can improve glucose metabolism and reduce adiposity, making it a potential target for therapeutic intervention. Another area of interest is the role of β3-adrenoceptors in cardiovascular disease. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been shown to have vasodilatory effects and reduce blood pressure, making it a potential treatment option for hypertension. Finally, there is interest in developing more potent and selective β3-adrenoceptor agonists that can be used in clinical settings.
合成法
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene is synthesized by reacting 4-methylphenol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then brominated using N-bromosuccinimide to yield the final product, 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学的研究の応用
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used extensively in scientific research to study the function and regulation of β3-adrenoceptors. These receptors are found in various tissues in the body, including adipose tissue, skeletal muscle, and the cardiovascular system. They play a role in regulating metabolism, thermogenesis, and cardiovascular function. 2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene has been used to investigate the effects of β3-adrenoceptor activation on these physiological processes.
特性
IUPAC Name |
2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-3-20-17-7-4-5-8-18(17)22-12-6-11-21-16-10-9-14(2)13-15(16)19/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUGBWTLYFYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)


![1'-propyl-N-[3-(1,3-thiazol-4-yl)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5061373.png)

![2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5061401.png)
![5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5061405.png)

![1-(3-fluorobenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5061419.png)


![4-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-3-nitro-2H-chromen-2-one](/img/structure/B5061445.png)
![methyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5061471.png)
![N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5061485.png)